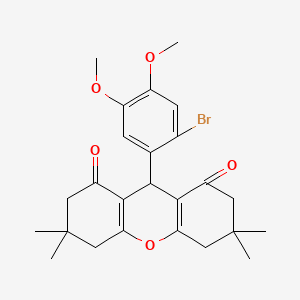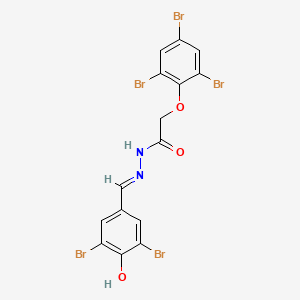![molecular formula C18H17NO2S B6091823 5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091823.png)
5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione, also known as PTM or PTM-A, is a synthetic compound that has gained significant attention in recent years for its potential applications in scientific research. This compound is a member of the class of cyclohexanediones and contains a thienylmethylamino group, which gives it unique properties that make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione-A is not fully understood, but it is believed to involve the inhibition of enzyme activity through a covalent modification of the target protein. Specifically, this compound-A contains a Michael acceptor group that can react with the active site of enzymes, leading to irreversible inhibition. This mechanism of action is similar to that of other compounds that contain Michael acceptor groups, such as natural products like curcumin and synthetic compounds like maleimides.
Biochemical and Physiological Effects:
This compound-A has been shown to have a range of biochemical and physiological effects, including the inhibition of HDAC and DNMT activity, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, this compound-A has been shown to have anti-inflammatory effects and to be neuroprotective in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione-A is its potency and specificity as an inhibitor of enzymes involved in gene regulation and signaling pathways. Additionally, this compound-A is relatively easy to synthesize and purify, making it a valuable tool for scientific research. However, one limitation of this compound-A is its potential toxicity, which can limit its use in certain experiments. Additionally, the irreversible nature of its inhibition of enzymes can make it difficult to study the kinetics of enzyme activity.
将来の方向性
There are several future directions for research on 5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione-A, including the development of more potent and specific inhibitors of HDAC and DNMT activity, the study of its effects on other signaling pathways, and the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Additionally, the use of this compound-A as a tool for studying protein-protein interactions and other biological processes is an area of active research.
合成法
The synthesis of 5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione-A is a multi-step process that involves the reaction of 2-thienylmethylamine with 5-phenyl-1,3-cyclohexanedione in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione-A has been used extensively in scientific research to study a range of biological processes, including protein-protein interactions, enzyme activity, and gene expression. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression. Additionally, this compound-A has been used to study the role of protein-protein interactions in various signaling pathways, including the Wnt signaling pathway.
特性
IUPAC Name |
3-hydroxy-5-phenyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-17-9-14(13-5-2-1-3-6-13)10-18(21)16(17)12-19-11-15-7-4-8-22-15/h1-8,12,14,20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBRCUMVUQHDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6091752.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate](/img/structure/B6091759.png)
![1-(4-chlorobenzyl)-5-(1-ethyl-1H-imidazol-5-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6091767.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6091768.png)
![5-(3-bromobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6091784.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-hydroxy-1-piperidinyl)-N-methylacetamide](/img/structure/B6091787.png)

![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6091799.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol](/img/structure/B6091807.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6091808.png)

![2-{1-(3-phenylpropyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6091830.png)
![5-{5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6091838.png)
![N-(2-chlorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B6091841.png)
